

# Spectroscopic Profile of 1-Acetyl-6-aminoindoline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Acetyl-6-aminoindoline

Cat. No.: B1266892

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-Acetyl-6-aminoindoline**. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data, analysis based on analogous compounds, and general experimental protocols. This information is intended to serve as a valuable resource for the synthesis, identification, and characterization of **1-Acetyl-6-aminoindoline** in a research and development setting.

## Chemical Structure and Properties

- IUPAC Name: 1-(6-amino-2,3-dihydro-1H-indol-1-yl)ethanone
- Molecular Formula: C<sub>10</sub>H<sub>12</sub>N<sub>2</sub>O<sup>[1]</sup>
- Monoisotopic Mass: 176.09496 g/mol <sup>[1]</sup>

## Spectroscopic Data

While experimental spectra for **1-Acetyl-6-aminoindoline** are not readily available, the following tables summarize the predicted mass spectrometry data and the expected regions for NMR and IR signals based on the compound's functional groups and data from similar molecules.

## Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of **1-Acetyl-6-aminoindoline** are presented in Table 1, based on data from PubChem. [\[1\]](#)

Table 1: Predicted Mass Spectrometry Data for **1-Acetyl-6-aminoindoline**[\[1\]](#)

Adduct Ion	Predicted m/z
$[\text{M}+\text{H}]^+$	177.10224
$[\text{M}+\text{Na}]^+$	199.08418
$[\text{M}-\text{H}]^-$	175.08768
$[\text{M}+\text{NH}_4]^+$	194.12878
$[\text{M}+\text{K}]^+$	215.05812
$[\text{M}]^+$	176.09441

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Although specific experimental data for **1-Acetyl-6-aminoindoline** is unavailable, expected chemical shifts for  $^1\text{H}$  and  $^{13}\text{C}$  NMR can be estimated based on the analysis of its structural components: an acetyl group, a dihydroindole ring system, and an amino group attached to the aromatic ring.

### $^1\text{H}$ NMR Spectroscopy

Table 2: Predicted  $^1\text{H}$  NMR Chemical Shifts for **1-Acetyl-6-aminoindoline**

Protons	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
CH <sub>3</sub> (Acetyl)	2.0 - 2.3	Singlet	Typical range for an N-acetyl group.
CH <sub>2</sub> (Indoline C2)	~3.0 - 3.3	Triplet	Aliphatic protons adjacent to a nitrogen atom.
CH <sub>2</sub> (Indoline C3)	~4.0 - 4.3	Triplet	Aliphatic protons adjacent to an aromatic ring and nitrogen.
NH <sub>2</sub> (Amino)	3.5 - 5.0	Broad Singlet	Chemical shift can vary with solvent and concentration.
Aromatic CH	6.5 - 7.5	Multiplet	Protons on the benzene ring of the indoline system.

### <sup>13</sup>C NMR Spectroscopy

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for **1-Acetyl-6-aminoindoline**

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
CH <sub>3</sub> (Acetyl)	20 - 25
C=O (Acetyl)	168 - 172
CH <sub>2</sub> (Indoline C2)	45 - 55
CH <sub>2</sub> (Indoline C3)	25 - 35
Aromatic C (non-substituted)	110 - 130
Aromatic C (substituted)	130 - 150

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected IR absorption bands for **1-Acetyl-6-aminoindoline** are listed in Table 4.

Table 4: Predicted IR Absorption Bands for **1-Acetyl-6-aminoindoline**

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (Amino)	3300 - 3500	Medium (two bands)
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Amide)	1630 - 1680	Strong
N-H Bend (Amino)	1590 - 1650	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-N Stretch	1200 - 1350	Medium

## Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic analysis of **1-Acetyl-6-aminoindoline** are not explicitly published. However, a general synthetic route can be inferred from procedures for analogous compounds, and standard spectroscopic methods are applicable.

## Synthesis of **1-Acetyl-6-aminoindoline**

A plausible synthetic route to **1-Acetyl-6-aminoindoline** involves a multi-step process starting from indoline. A general procedure, adapted from the synthesis of a similar compound, is outlined below.

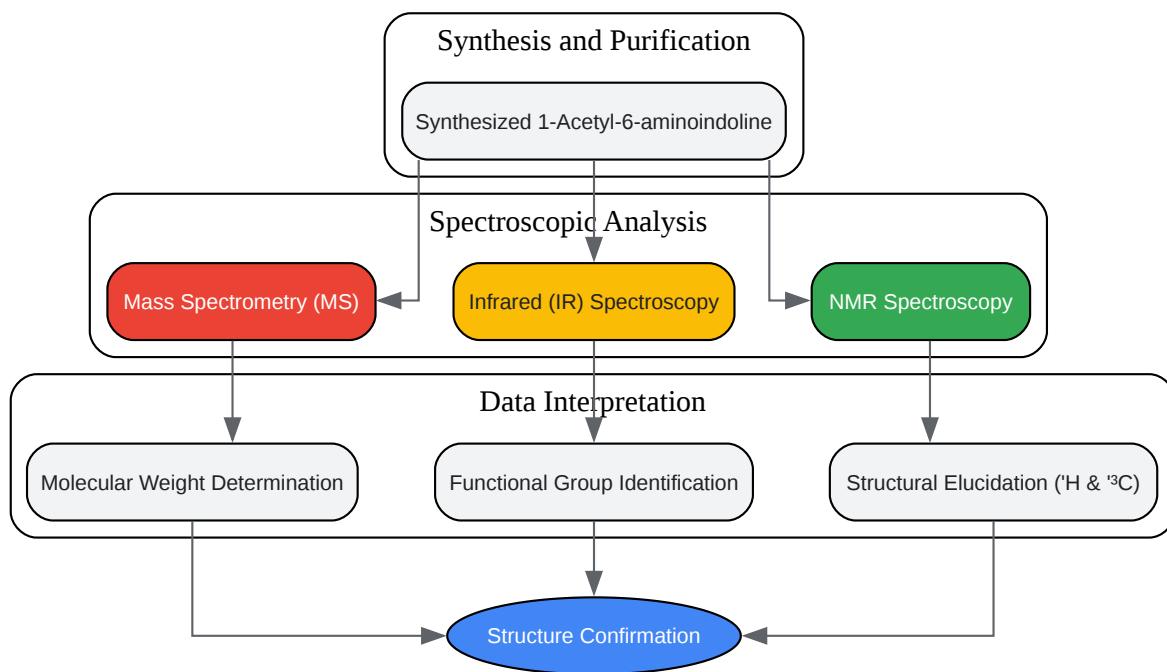


[Click to download full resolution via product page](#)*A potential synthetic pathway for **1-Acetyl-6-aminoindoline**.*

- Nitration of Indoline: Indoline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to introduce a nitro group onto the aromatic ring, predominantly at the 6-position.
- Acetylation of 6-Nitroindoline: The secondary amine of 6-nitroindoline is acetylated using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base to yield 1-acetyl-6-nitroindoline.
- Reduction of the Nitro Group: The nitro group of 1-acetyl-6-nitroindoline is reduced to an amino group. This can be achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or with other reducing agents like tin(II) chloride in hydrochloric acid.
- Purification: The final product, **1-Acetyl-6-aminoindoline**, is purified using standard techniques such as recrystallization or column chromatography.

## Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound like **1-Acetyl-6-aminoindoline**.



[Click to download full resolution via product page](#)

*General workflow for spectroscopic characterization.*

- **Sample Preparation:** A small amount of the purified compound is dissolved in an appropriate solvent. For NMR, deuterated solvents (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) are used. For IR, the sample can be analyzed as a thin film, a KBr pellet, or in solution. For MS, the sample is introduced into the instrument, often in a volatile solvent.
- **Data Acquisition:** The prepared sample is analyzed using mass spectrometry,  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy, and infrared spectroscopy.
- **Data Analysis and Interpretation:** The obtained spectra are analyzed to confirm the molecular weight (MS), identify the functional groups present (IR), and elucidate the detailed molecular structure and connectivity of the atoms (NMR). The experimental data is then compared with the expected data to confirm the identity and purity of **1-Acetyl-6-aminoindoline**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PubChemLite - 1-acetyl-6-aminoindoline (C<sub>10</sub>H<sub>12</sub>N<sub>2</sub>O) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Acetyl-6-aminoindoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266892#spectroscopic-data-of-1-acetyl-6-aminoindoline-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)